molecular formula C13H16O3 B11928072 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol

2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol

Cat. No.: B11928072
M. Wt: 220.26 g/mol
InChI Key: SMPJBKXFVNOOFR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol typically involves the coupling of 3,4-dimethoxyphenylacetylene with an appropriate alcohol derivative. One common method is the palladium-catalyzed Sonogashira coupling reaction, which involves the reaction of 3,4-dimethoxyiodobenzene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is unique due to its combination of an alkyne functional group and methoxy-substituted phenyl ring, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and biological research.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol

InChI

InChI=1S/C13H16O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h1,6-7,9,14H,8H2,2-4H3

InChI Key

SMPJBKXFVNOOFR-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

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